molecular formula C21H15FN2O2S2 B2778363 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 895490-32-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2778363
CAS No.: 895490-32-1
M. Wt: 410.48
InChI Key: LWDCDJBBNRMNOJ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a fluorophenylthioacetamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the thioacetamide linkage with the fluorophenyl group under controlled conditions, often using reagents like thionyl chloride and thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thioacetamide linkage can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-acetamide
  • N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-chlorophenyl)thio)acetamide

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties that can enhance its reactivity and binding affinity in various applications. The combination of the benzo[d]thiazole and hydroxyphenyl groups further contributes to its versatility and potential in scientific research.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S2/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-18(25)16(11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDCDJBBNRMNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CSC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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